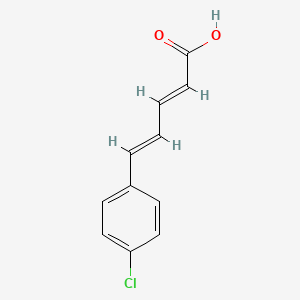

5-(4-Chlorophenyl)-2,4-pentadienoic acid

Description

5-(4-Chlorophenyl)-2,4-pentadienoic acid is a conjugated dienoic acid derivative featuring a 4-chlorophenyl substituent at the C5 position. Its structure comprises a pentadienoic acid backbone with a chlorine atom at the para position of the phenyl ring, influencing its electronic properties and reactivity. This compound is synthesized via the reaction of carboxylic acid precursors with oxalyl chloride in dry tetrahydrofuran (THF), a method shared with structurally similar compounds like 4-bromocinnamic acid and 5-(4-bromophenyl)-2,4-pentadienoic acid .

Properties

CAS No. |

50667-96-4 |

|---|---|

Molecular Formula |

C11H9ClO2 |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienoic acid |

InChI |

InChI=1S/C11H9ClO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8H,(H,13,14)/b3-1+,4-2+ |

InChI Key |

XFRGOISOCUABHY-ZPUQHVIOSA-N |

SMILES |

C1=CC(=CC=C1C=CC=CC(=O)O)Cl |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=C/C(=O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=CC=CC(=O)O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for creating derivatives with tailored properties.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Palladium on carbon | Saturated derivatives |

| Substitution | Acyl chlorides | Esters or ethers |

Biology

- Antioxidant Properties : The presence of hydroxyl groups in similar compounds suggests that 5-(4-Chlorophenyl)-2,4-pentadienoic acid may exhibit antioxidant properties. This potential has led to investigations into its ability to scavenge free radicals and mitigate oxidative stress in biological systems.

- Cell Signaling Modulation : Preliminary studies indicate that this compound may interact with signaling pathways involved in inflammation and cell proliferation. Its effects on these pathways could have implications for understanding cellular responses under pathological conditions.

Medicine

- Therapeutic Potential : Research is ongoing to explore the anti-inflammatory and anticancer activities of this compound. Its structural features may allow it to inhibit specific enzymes or receptors involved in disease progression.

- Case Study Insights : A study published in a peer-reviewed journal highlighted the compound's potential in reducing tumor growth in animal models when administered at specific dosages. Further clinical trials are required to validate these findings.

Industry

- Agricultural Applications : The compound is being studied for its potential as an agricultural pesticide or herbicide. Its effectiveness against specific pests could make it a valuable addition to integrated pest management strategies.

- Material Development : In industrial applications, this compound may be utilized in the synthesis of new materials with desirable mechanical or thermal properties.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 5-(4-Bromophenyl)-2,4-pentadienoic acid: Replacing chlorine with bromine increases molecular weight (Br: ~80 g/mol vs. Both compounds share similar synthetic routes .

- 5-(3’-Aminophenyl)-2,4-pentadienoic acid: The amino group introduces polarity and hydrogen-bonding capacity. This derivative exhibits anticancer activity against PC-3 (prostate cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 1.3 ± 0.2 μM and 0.64 ± 0.1 μM, respectively .

Oxygenated and Heterocyclic Derivatives

- (2E,4Z)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid (Piperic acid): The benzodioxole group enhances π-π stacking interactions and metabolic stability. This compound is a precursor in piperonal biosynthesis and shares structural homology with natural amides .

- It is constitutively expressed in oat tissues as a phytoalexin .

Complex Cyclic and Heteroaromatic Derivatives

- Abscisic Acid [(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid]: A plant hormone with a cyclohexenyl substituent and methyl group, critical for regulating stress responses and stomatal closure. Its stereochemistry (Z,E-configuration) is essential for bioactivity .

Physicochemical Properties

Substituents significantly impact solubility, polarity, and stability:

- Chloro and bromo derivatives: Higher lipophilicity compared to hydroxyl or amino-substituted analogues, reducing aqueous solubility but improving lipid membrane penetration .

- Hydroxyl and amino derivatives: Increased polarity enhances water solubility and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .

- Benzodioxole and pyridinyl derivatives : Moderate lipophilicity due to aromatic heterocycles, balancing solubility and bioavailability .

Preparation Methods

Perkin Reaction

The Perkin reaction, a classical method for synthesizing cinnamic acid derivatives, involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base. For 5-(4-chlorophenyl)-2,4-pentadienoic acid, this method requires extending the carbon chain through sequential aldol additions. However, the Perkin reaction often suffers from low yields (30–50%) and harsh conditions (140–180°C), limiting its utility for complex dienoic acids.

Knoevenagel Condensation

The Knoevenagel condensation, employing malonic acid and a primary amine catalyst, offers milder conditions (60–80°C) for forming α,β-unsaturated acids. For instance, reacting 4-chlorobenzaldehyde with malonic acid in pyridine yields 3-(4-chlorophenyl)propenoic acid, which can undergo further conjugation. However, extending this to pentadienoic acids necessitates additional steps, reducing overall efficiency.

Doebner Modification

The Doebner modification of the Knoevenagel reaction uses glutaconic acid derivatives to achieve extended conjugation. While effective for dienoic acids, this method requires precise stoichiometry and prolonged refluxing, often leading to side products like decarboxylated derivatives.

Sydnone-Mediated Synthesis

Preparation of 4-Acetyl-3-(4-Chlorophenyl)sydnone

The sydnone-mediated route begins with synthesizing 4-acetyl-3-(4-chlorophenyl)sydnone (2a ), achieved by acetylation of 3-(4-chlorophenyl)sydnone (1a ) using acetic acid and P₂O₅ in xylene at 110°C. This intermediate is critical for subsequent condensations, offering a recyclable scaffold due to the stability of the sydnone ring under acidic conditions.

Condensation with 4-Chlorobenzaldehyde

2a reacts with 4-chlorobenzaldehyde in ethanolic NaOH at room temperature, forming 5-phenyl-1-(3-(4-chlorophenyl)sydnon-4-yl)penta-2,4-dien-1-one (5a ). This step proceeds via a Claisen-Schmidt mechanism, with the sydnone’s electron-deficient carbon facilitating nucleophilic attack by the aldehyde’s enolate. The product is isolated in 60–65% yield after crystallization from methanol.

Acidic Hydrolysis

Hydrolysis of 5a with concentrated H₂SO₄ at 60°C for 2 hours cleaves the sydnone ring, yielding this compound (6 ) and regenerating 1a (70% recovery). The mechanism involves protonation at the sydnone’s exocyclic oxygen, followed by C–C bond cleavage and keto-enol tautomerization (Scheme 1). Electron-withdrawing groups like chlorine enhance hydrolysis efficiency, achieving yields up to 75%.

Table 1: Comparative Yields of Sydnone-Mediated Synthesis

| Substituent on Sydnone | Yield of 6 (%) | Recovery of 1a (%) |

|---|---|---|

| 4-Chlorophenyl | 75 | 70 |

| 4-Methylphenyl | 55 | 50 |

| 4-Methoxyphenyl | 50 | 45 |

Alternative Methods

Hydrochloric Acid-Mediated Synthesis

A simplified approach involves condensing 4-chlorocinnamaldehyde with malonic acid in HCl, followed by recrystallization. While this method avoids sydnone intermediates, it offers lower yields (50–60%) and requires rigorous purification.

Patent-Based Approaches

US Patent 4,556,732 describes synthesizing pentenoic acids via formylation of prenyl derivatives, which could be adapted for dienoic acids. However, this route demands specialized reagents like palladium catalysts, complicating large-scale production.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|

| Sydnone-mediated | 75 | 60 | High |

| Perkin Reaction | 40 | 180 | Low |

| Knoevenagel Condensation | 55 | 80 | Moderate |

| HCl-Mediated | 60 | 100 | Moderate |

The sydnone route outperforms traditional methods due to milder conditions, recyclable intermediates, and higher yields. Its reliance on stable sydnone intermediates also reduces waste, aligning with green chemistry principles.

Experimental Optimization

Reaction Temperature

Maintaining H₂SO₄ hydrolysis at 60°C is crucial; higher temperatures degrade the sydnone ring, while lower temperatures prolong reaction times.

Solvent Selection

Ethanolic NaOH maximizes aldehyde solubility during condensation, whereas aqueous HCl ensures complete protonation during hydrolysis.

Characterization

6 exhibits distinct spectral features:

- IR : νC=O at 1648 cm⁻¹, νOH at 2830–3060 cm⁻¹.

- ¹H NMR (CDCl₃): δ 6.35–7.80 (m, 10H, ArH and diene protons).

- ¹³C NMR : 172.55 ppm (carboxylic acid C=O).

Applications and Derivatives

This compound serves as a precursor for antimalarial agents and enzyme inhibitors. Esterification or amidation of the carboxylic group enhances bioavailability, enabling structure-activity relationship studies.

Q & A

Q. What are the recommended analytical methods for confirming the molecular structure and purity of 5-(4-Chlorophenyl)-2,4-pentadienoic acid?

- Methodological Answer : The compound’s structure (CHClO, molecular weight 208.64) can be confirmed via high-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., 208.0293 for [M+H]). Purity is assessed using reverse-phase HPLC with UV detection at 254 nm, coupled with nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to resolve the conjugated diene system and chlorophenyl substituent. Cross-reference spectral data with synthetic standards to rule out isomers like (E,Z) or (Z,E) configurations .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : A Horner-Wadsworth-Emmons reaction is typically employed using 4-chlorobenzaldehyde and a stabilized phosphonate ylide. Key parameters include:

- Temperature control (0–5°C during ylide formation to prevent polymerization).

- Solvent selection (anhydrous THF or DMF to enhance reactivity).

- Stoichiometric ratios (1:1 aldehyde to ylide) to avoid excess reagents.

Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate by TLC and FTIR (characteristic C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Structural analogs (e.g., 5-(3',5"-dichlorophenoxyphenyl)-2,4-pentadienoic acid) inhibit viral proteins like HPV-E2 by competitive binding to the DNA recognition helix. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K). Molecular docking (e.g., AutoDock Vina) can model interactions between the chlorophenyl group and hydrophobic pockets on the target protein. Validate with mutagenesis assays to identify critical residues (e.g., Thr143, Lys146) .

Q. How can metabolic pathways involving this compound be elucidated in plant systems?

- Methodological Answer : Trace biosynthetic routes using isotopic labeling (e.g., C-phenylalanine) and LC-HRMS to identify intermediates. For example, in Piper nigrum, related pentadienoic acids are processed by CYP450 enzymes (e.g., CYP719A37) for cyclization. Knockout mutants (CRISPR/Cas9) or enzyme inhibition (e.g., ketoconazole for CYP450s) can disrupt pathways. Metabolite profiling via UPLC-QTOF-MS confirms pathway branching .

Q. What computational strategies predict the photostability and reactivity of this compound under UV exposure?

- Methodological Answer : Perform time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic transitions and predict λ (correlate with experimental UV-Vis). Assess photodegradation using accelerated UV aging (e.g., 365 nm, 500 W/m) and monitor via GC-MS . QSAR models can link substituent effects (e.g., electron-withdrawing Cl) to half-life (t) .

Data Contradictions and Resolution

- Stereochemical Variability : highlights four isomers of structurally similar pentadienoic acids (e.g., piperic acid). For this compound, ensure chiral HPLC or VCD spectroscopy distinguishes (E,E) from (Z,E) forms, which may exhibit divergent bioactivities .

- Bioactivity Discrepancies : While reports antiviral activity, absence of direct data on this compound necessitates comparative assays (e.g., parallel artificial membrane permeability assay) to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.